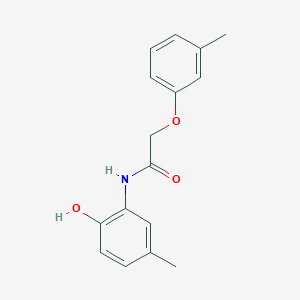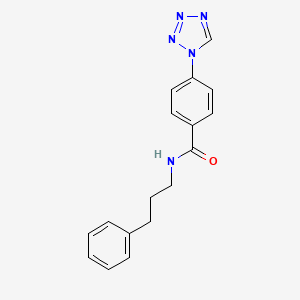![molecular formula C14H18LiNO4 B5119982 lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)
lithium 3-[(4-butoxybenzoyl)amino]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 3-[(4-butoxybenzoyl)amino]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a derivative of lithium, which is known for its therapeutic effects in the treatment of bipolar disorder. The synthesis method of lithium 3-[(4-butoxybenzoyl)amino]propanoate involves the reaction of butoxybenzoic acid with lithium hydroxide, followed by the addition of N,N-dimethylpropane-1,3-diamine.
作用机制
The mechanism of action of lithium 3-[(4-butoxybenzoyl)amino]propanoate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to neurodegeneration and inflammation.
Biochemical and Physiological Effects:
Lithium 3-[(4-butoxybenzoyl)amino]propanoate has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress in the brain, leading to improvements in cognitive function. Additionally, lithium 3-[(4-butoxybenzoyl)amino]propanoate has been shown to have antifungal and herbicidal properties, making it a potential alternative to traditional pesticides.
实验室实验的优点和局限性
One advantage of using lithium 3-[(4-butoxybenzoyl)amino]propanoate in lab experiments is its ability to modulate various signaling pathways in cells, making it a useful tool for studying the mechanisms of various diseases. Additionally, this compound has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. One limitation of using lithium 3-[(4-butoxybenzoyl)amino]propanoate in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research involving lithium 3-[(4-butoxybenzoyl)amino]propanoate. One area of interest is the development of novel materials using this compound as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis method of lithium 3-[(4-butoxybenzoyl)amino]propanoate to improve yields and purity of the product.
合成方法
The synthesis of lithium 3-[(4-butoxybenzoyl)amino]propanoate involves the reaction of butoxybenzoic acid with lithium hydroxide to form the corresponding lithium salt. This salt is then reacted with N,N-dimethylpropane-1,3-diamine to form the final product. The reaction is typically carried out under an inert atmosphere and requires careful control of reaction conditions to ensure high yields and purity of the product.
科学研究应用
Lithium 3-[(4-butoxybenzoyl)amino]propanoate has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, lithium 3-[(4-butoxybenzoyl)amino]propanoate has been shown to have antifungal and herbicidal properties, making it a potential alternative to traditional pesticides. In material science, this compound has been studied for its potential use as a precursor for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
lithium;3-[(4-butoxybenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.Li/c1-2-3-10-19-12-6-4-11(5-7-12)14(18)15-9-8-13(16)17;/h4-7H,2-3,8-10H2,1H3,(H,15,18)(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMDDOQLMIVFDD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCOC1=CC=C(C=C1)C(=O)NCCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5343058 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide](/img/structure/B5119912.png)

![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)

![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5119953.png)
![N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5119955.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)
![2-methyl-3-thioxo-5-(3,4,5-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119983.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119988.png)
![N-benzyl-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5119990.png)